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Compound of Interest

Compound Name: p-Methyl-cinnamoyl Azide

Cat. No.: B118871 Get Quote

This guide provides a detailed analysis of the spectroscopic characteristics of p-Methyl-
cinnamoyl Azide, a compound of interest in organic synthesis. Due to the limited availability of

direct experimental data in publicly accessible literature, this document combines reported data

for structurally similar compounds with established principles of spectroscopic interpretation to

present a comprehensive profile. The methodologies for its synthesis and subsequent analysis

are also detailed.

Molecular Structure and Properties
IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoyl azide

Molecular Formula: C₁₀H₉N₃O[1]

Molecular Weight: 187.20 g/mol [1]

Appearance: Expected to be a solid, likely white to pale yellow, based on related cinnamoyl

derivatives.[2]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for p-Methyl-cinnamoyl
Azide based on analogous compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.6 d 1H H-α (vinylic)

~7.4 - 7.5 d 2H H-2, H-6 (aromatic)

~7.2 - 7.3 d 2H H-3, H-5 (aromatic)

~6.4 - 6.5 d 1H H-β (vinylic)

2.3 - 2.4 s 3H -CH₃ (methyl)

Solvent: CDCl₃. The chemical shifts are estimations based on data for methyl 4-

methylcinnamate and other cinnamoyl derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~170 - 175 C=O (carbonyl)

~145 - 150 C-β (vinylic)

~140 - 145 C-4 (aromatic, substituted)

~130 - 135 C-1 (aromatic, substituted)

~129 - 130 C-3, C-5 (aromatic)

~128 - 129 C-2, C-6 (aromatic)

~115 - 120 C-α (vinylic)

~21 - 22 -CH₃ (methyl)

Solvent: CDCl₃. The chemical shifts are estimations based on data for related cinnamate

compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~2120 - 2160
N₃ stretch (characteristic strong band for azides)

[3][4]

~1680 - 1700 C=O stretch (conjugated acyl azide)

~1620 - 1640 C=C stretch (alkene)

~1600, ~1510 C=C stretch (aromatic)

~970 - 990 =C-H bend (trans-alkene)

The azide stretching frequency is a key diagnostic peak and is expected to be prominent.[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Proposed Fragment Ion Notes

187 [M]⁺ (Molecular Ion)
The parent ion corresponding

to C₁₀H₉N₃O.

159 [M - N₂]⁺

Loss of a molecule of nitrogen

is a characteristic primary

fragmentation pathway for

azides, leading to a nitrene

intermediate which may

rearrange.[5]

131
[M - N₂ - CO]⁺ or [p-

methylstyryl]⁺

Subsequent loss of carbon

monoxide from the [M - N₂]⁺

fragment.

117 [p-tolyl]⁺
Cleavage of the propenoyl side

chain.

91 [Tropylium ion]⁺

A common rearrangement

product for toluene and its

derivatives.
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Ionization Method: Electron Ionization (EI). Fragmentation patterns for aryl azides can be

complex.[5]

Experimental Protocols
The following section outlines the probable synthetic route and methods for spectroscopic

analysis of p-Methyl-cinnamoyl Azide.

Synthesis of p-Methyl-cinnamoyl Azide

The synthesis is typically a two-step process starting from p-methyl-cinnamic acid:

Formation of p-Methyl-cinnamoyl Chloride:

p-Methyl-cinnamic acid is dissolved in a suitable inert solvent such as dichloromethane

(DCM) or toluene.

An excess of a chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride, is

added dropwise at 0 °C.[6]

A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is

used.

The reaction mixture is stirred at room temperature until the evolution of gas ceases,

indicating the completion of the reaction.

The solvent and excess chlorinating agent are removed under reduced pressure to yield

the crude p-methyl-cinnamoyl chloride, which is often used in the next step without further

purification.

Formation of p-Methyl-cinnamoyl Azide:

The crude p-methyl-cinnamoyl chloride is dissolved in a polar aprotic solvent like acetone

or tetrahydrofuran (THF).

A solution of sodium azide (NaN₃) in water is added dropwise to the solution of the acyl

chloride at 0 °C with vigorous stirring.
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The reaction is typically rapid. After addition, the mixture is stirred for an additional 1-2

hours at room temperature.

The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with

brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced

pressure to yield the p-methyl-cinnamoyl azide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate

(NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be collected on a mass spectrometer,

likely using electron ionization (EI) to observe the fragmentation pattern. High-resolution

mass spectrometry (HRMS) would be used to confirm the elemental composition of the

molecular ion.

Visualized Experimental Workflow
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Caption: Synthetic and analytical workflow for p-Methyl-cinnamoyl Azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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